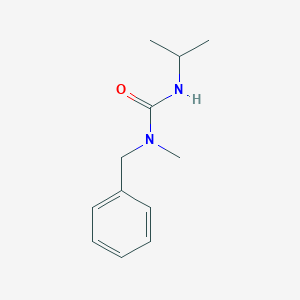
1-Benzyl-1-methyl-3-propan-2-ylurea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-1-methyl-3-propan-2-ylurea, also known as BPU, is a synthetic compound that has been extensively studied in the scientific community for its potential therapeutic applications. BPU belongs to the class of urea derivatives and is known for its ability to inhibit the growth of cancer cells in vitro.
Wirkmechanismus
The exact mechanism of action of 1-Benzyl-1-methyl-3-propan-2-ylurea is not fully understood. However, it is believed that 1-Benzyl-1-methyl-3-propan-2-ylurea inhibits the activity of tubulin, a protein that is necessary for cell division. By inhibiting tubulin, 1-Benzyl-1-methyl-3-propan-2-ylurea prevents cancer cells from dividing and proliferating. Additionally, 1-Benzyl-1-methyl-3-propan-2-ylurea has been shown to inhibit the activity of various enzymes that are involved in angiogenesis.
Biochemical and Physiological Effects:
1-Benzyl-1-methyl-3-propan-2-ylurea has been shown to have minimal toxicity in normal cells and tissues. In vitro studies have shown that 1-Benzyl-1-methyl-3-propan-2-ylurea selectively targets cancer cells and induces apoptosis without affecting normal cells. Additionally, 1-Benzyl-1-methyl-3-propan-2-ylurea has been shown to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 1-Benzyl-1-methyl-3-propan-2-ylurea is its selectivity towards cancer cells. 1-Benzyl-1-methyl-3-propan-2-ylurea has been shown to have minimal toxicity in normal cells and tissues, making it a promising candidate for cancer treatment. However, one of the limitations of 1-Benzyl-1-methyl-3-propan-2-ylurea is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
Future research on 1-Benzyl-1-methyl-3-propan-2-ylurea should focus on improving its solubility and bioavailability. Additionally, more studies are needed to fully understand the mechanism of action of 1-Benzyl-1-methyl-3-propan-2-ylurea and its potential therapeutic applications in cancer treatment. Finally, studies should be conducted to determine the safety and efficacy of 1-Benzyl-1-methyl-3-propan-2-ylurea in vivo.
Synthesemethoden
1-Benzyl-1-methyl-3-propan-2-ylurea can be synthesized using a multi-step synthetic process. The first step involves the reaction of benzylamine with methyl isocyanate to form N-benzyl-N-methylcarbamoyl methylamine. The second step involves the reaction of N-benzyl-N-methylcarbamoyl methylamine with isobutyryl chloride to form N-benzyl-N-methylcarbamoyl isobutyramide. The final step involves the reaction of N-benzyl-N-methylcarbamoyl isobutyramide with sodium cyanoborohydride to form 1-Benzyl-1-methyl-3-propan-2-ylurea.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-1-methyl-3-propan-2-ylurea has been extensively studied for its potential therapeutic applications in cancer treatment. 1-Benzyl-1-methyl-3-propan-2-ylurea has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 1-Benzyl-1-methyl-3-propan-2-ylurea has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, 1-Benzyl-1-methyl-3-propan-2-ylurea has been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth.
Eigenschaften
IUPAC Name |
1-benzyl-1-methyl-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-10(2)13-12(15)14(3)9-11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZSIDMCEWFVTTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)N(C)CC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Oxo-2,3-dihydropyrrolo[2,1-b]benzothiazole-3a(1H)-carboxylic acid methyl ester](/img/structure/B6627344.png)
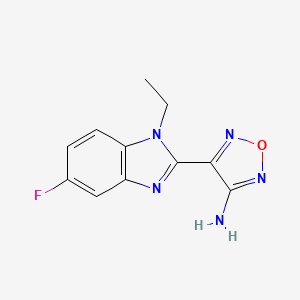
![4-Amino-5-[4-(2-naphthyl)phenyl]-7-(beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B6627368.png)
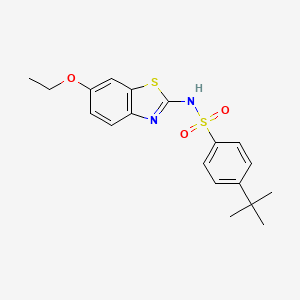
![N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627384.png)
![N-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627388.png)

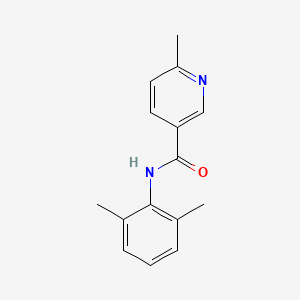
![6-[3-(2-Hydroxyphenyl)propanoylamino]hexanoic acid](/img/structure/B6627402.png)
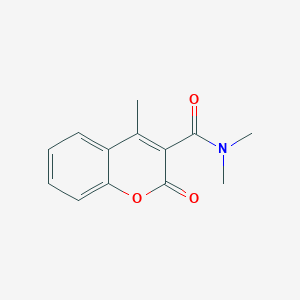

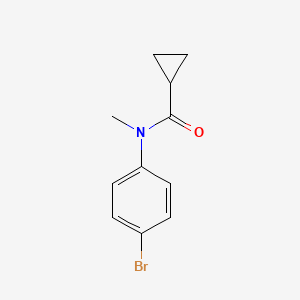
![4-Pyrrolizino-1H-pyrazolo[3,4-d]pyrimidine-6-amine](/img/structure/B6627422.png)